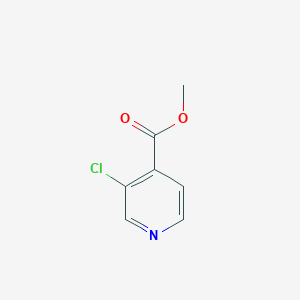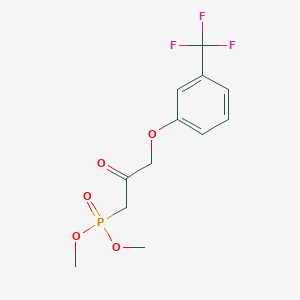
3-クロロイソニコチン酸メチル
概要
説明
Methyl 3-chloroisonicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a chlorine atom at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
科学的研究の応用
Methyl 3-chloroisonicotinate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
生化学分析
Biochemical Properties
Methyl 3-chloroisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and toxins. The interaction between Methyl 3-chloroisonicotinate and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .
Cellular Effects
Methyl 3-chloroisonicotinate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 3-chloroisonicotinate can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-chloroisonicotinate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, Methyl 3-chloroisonicotinate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-chloroisonicotinate can change over time. The compound’s stability and degradation are important factors to consider. Methyl 3-chloroisonicotinate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Methyl 3-chloroisonicotinate can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of Methyl 3-chloroisonicotinate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of Methyl 3-chloroisonicotinate have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
Methyl 3-chloroisonicotinate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, Methyl 3-chloroisonicotinate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of Methyl 3-chloroisonicotinate within specific cellular compartments .
Subcellular Localization
The subcellular localization of Methyl 3-chloroisonicotinate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s biochemical activity and its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-chloroisonicotinate can be synthesized through the esterification of 3-chloroisonicotinic acid with methanol in the presence of a catalyst. One common method involves the use of potassium carbonate as a base in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is stirred at room temperature, followed by the addition of methyl iodide. The product is then purified using silica gel chromatography, yielding methyl 3-chloroisonicotinate as a colorless liquid .
Industrial Production Methods
Industrial production of methyl 3-chloroisonicotinate typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Methyl 3-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Ester hydrolysis: The ester group can be hydrolyzed to yield 3-chloroisonicotinic acid and methanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Ester hydrolysis: Acidic or basic aqueous solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Various substituted isonicotinates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Ester hydrolysis: 3-chloroisonicotinic acid and methanol.
作用機序
The mechanism of action of methyl 3-chloroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by mimicking the natural substrate, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
Methyl isonicotinate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Methyl nicotinate: Another ester derivative of nicotinic acid, used primarily in topical formulations for its vasodilatory effects.
Methyl 3-amino-2-chloroisonicotinate: Contains an amino group instead of a methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
Methyl 3-chloroisonicotinate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
特性
IUPAC Name |
methyl 3-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSWHAPVUHNFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571497 | |
| Record name | Methyl 3-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-79-1 | |
| Record name | Methyl 3-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)










